Cas no 364-13-6 (2-(Trifluoromethyl)benzene-1,4-diamine)
2-(Trifluoromethyl)benzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
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- 2-(Trifluoromethyl)benzene-1,4-diamine
- IFLAB-BB F2108-0128
- 4-AMINO-3-TRIFLUOROMETHYLANILINE
- 25DBTF
- 2-TRIFLUOROMETHYL-1,4-PHENYLENEDIAMINE
- 2,5-Diaminobenzotrifluorid
- 2,5-Diamino Trifluoromethyl Benzene
- 2-(Trifluoromethyl)-1,4-phenylenediamine
- 2,5-Diaminobenzotrifluoride
- 2-Trifluoromethyl-p-phenylenediamine
- AM61926
- EN300-1238154
- PS-8585
- 2,5-Diaminobenzo-Trifluoride
- AC-4131
- SCHEMBL670777
- T2969
- F2108-0128
- 2-(Trifluoromethyl)-1,4-phenylenediamine, 97%
- YSWG731
- MFCD00036101
- CS-W017414
- 364-13-6
- DTXSID30189918
- 2-(Trifluoromethyl)-1,4-phenyldiamine
- FT-0610267
- AKOS005208043
- 1,4-Benzenediamine, 2-(trifluoromethyl)-
- DTXCID90112409
- 622-251-0
-
- MDL: MFCD00036101
- Inchi: 1S/C7H7F3N2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,11-12H2
- InChI Key: ZQQOGBKIFPCFMJ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1N)N)(F)F
- BRN: 2721576
Computed Properties
- Exact Mass: 176.05600
- Monoisotopic Mass: 176.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 52A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.381
- Melting Point: 54-58 °C (lit.)
- Boiling Point: 150°C 10mm
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: 1.554
- PSA: 52.04000
- LogP: 3.03220
- Solubility: Not available
2-(Trifluoromethyl)benzene-1,4-diamine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:6.1
- PackingGroup:III
2-(Trifluoromethyl)benzene-1,4-diamine Customs Data
- HS CODE:2921519090
- Customs Data:
China Customs Code:
2921519090Overview:
2921519090. between-\right-Phenylenediamine\Diaminotoluene, etc. [including derivatives and their salts]. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921519090. o-, m-, p-phenylenediamine, diaminotoluenes, and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Trifluoromethyl)benzene-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009122-1g |
2,5-Diaminobenzotrifluoride |
364-13-6 | 98% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 009122-5g |
2,5-Diaminobenzotrifluoride |
364-13-6 | 98% | 5g |
£92.00 | 2022-03-01 | |
| Fluorochem | 009122-25g |
2,5-Diaminobenzotrifluoride |
364-13-6 | 98% | 25g |
£287.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122758-1g |
2-(Trifluoromethyl)benzene-1,4-diamine |
364-13-6 | 97% | 1g |
¥102.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122758-5g |
2-(Trifluoromethyl)benzene-1,4-diamine |
364-13-6 | 97% | 5g |
¥315.90 | 2023-08-31 | |
| Chemenu | CM157205-25g |
2,5-Diaminobenzotrifluoride |
364-13-6 | 95+% | 25g |
$294 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015686-1g |
2-(Trifluoromethyl)benzene-1,4-diamine |
364-13-6 | 97% | 1g |
¥73 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015686-5g |
2-(Trifluoromethyl)benzene-1,4-diamine |
364-13-6 | 97% | 5g |
¥261 | 2024-05-24 | |
| TRC | D422653-10mg |
2,5-Diaminobenzotrifluoride |
364-13-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D422653-50mg |
2,5-Diaminobenzotrifluoride |
364-13-6 | 50mg |
$ 65.00 | 2022-06-02 |
2-(Trifluoromethyl)benzene-1,4-diamine Suppliers
2-(Trifluoromethyl)benzene-1,4-diamine Related Literature
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Robert I. McCrindle,Cornelius J. Rademeyer J. Anal. At. Spectrom. 1995 10 399
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2. Chemistry of polynuclear metal complexes with bridging carbene or carbyne ligands. Part 88. Carbaboranetungsteniridium compounds; crystal structure of the complex [WIr(μ-CC6H4Me-4)(CO)2(PEt3)2(η5-C2B9H9Me2)]John C. Jeffery,Miguel A. Ruiz,Paul Sherwood,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1989 1845
Additional information on 2-(Trifluoromethyl)benzene-1,4-diamine
Recent Advances in the Study of 2-(Trifluoromethyl)benzene-1,4-diamine (CAS: 364-13-6) in Chemical Biology and Pharmaceutical Research
2-(Trifluoromethyl)benzene-1,4-diamine (CAS: 364-13-6) is a fluorinated aromatic diamine compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have explored its potential applications in drug discovery, material science, and as a key intermediate in the synthesis of bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the key areas of interest in recent research has been the role of 2-(Trifluoromethyl)benzene-1,4-diamine as a building block for the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of trifluoromethyl-substituted benzimidazoles, which exhibit promising antimicrobial and anticancer activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of these derivatives, making them attractive candidates for further drug development.
In the field of material science, researchers have investigated the use of 2-(Trifluoromethyl)benzene-1,4-diamine as a monomer for the synthesis of high-performance polymers. A recent publication in Advanced Materials (2024) reported the development of novel polyimides incorporating this compound, which displayed exceptional thermal stability and mechanical properties. These materials show potential for applications in aerospace and electronic industries, where high-performance polymers are in demand.
From a pharmacological perspective, studies have examined the biological activities of 2-(Trifluoromethyl)benzene-1,4-diamine derivatives. Research published in Bioorganic & Medicinal Chemistry Letters (2023) identified several derivatives that exhibited potent inhibitory activity against specific kinase targets involved in inflammatory pathways. The trifluoromethyl group was found to play a crucial role in enhancing binding affinity to the target proteins, suggesting its importance in structure-activity relationships.
Recent synthetic methodologies have focused on developing more efficient routes to 2-(Trifluoromethyl)benzene-1,4-diamine and its derivatives. A paper in Organic Process Research & Development (2023) described a novel catalytic system for the direct amination of trifluoromethyl-substituted arenes, offering improved yields and reduced environmental impact compared to traditional methods. This advancement could facilitate broader application of this compound in pharmaceutical manufacturing.
Looking forward, researchers are exploring the potential of 2-(Trifluoromethyl)benzene-1,4-diamine in targeted drug delivery systems. Preliminary studies suggest that its chemical properties make it suitable for conjugation with various drug molecules and nanoparticles. As research in this area progresses, we anticipate seeing more applications of this versatile compound in precision medicine and nanomedicine.
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